4-(Methylnitrosoamino)butanoic acid

Description

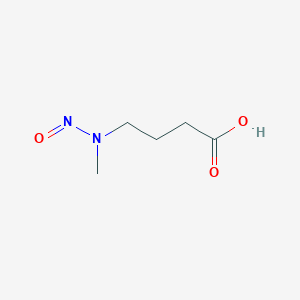

Structure

3D Structure

Properties

IUPAC Name |

4-[methyl(nitroso)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLBIPLIGYWGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040239 | |

| Record name | Nitrosomethyl-3-carboxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61445-55-4 | |

| Record name | 4-(Methylnitrosoamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61445-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(N-Nitroso-N-methylamino)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosomethyl-3-carboxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[methyl(nitroso)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSO-N-METHYL-4-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K7252TZ54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Emergence of a Tobacco-Specific Nitrosamine

An In-depth Technical Guide to 4-(Methylnitrosoamino)butanoic Acid: History, Discovery, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (MNBA), a tobacco-derived N-nitrosamino acid. Delving into its historical discovery, chemical properties, analytical methodologies, and toxicological significance, this document serves as an essential resource for professionals in research and drug development.

This compound (MNBA) is a member of the N-nitrosamine class of chemical compounds, characterized by a nitroso group bonded to an amine.[1] Its significance in the scientific community stems from its identification as a tobacco-derived nitrosamino acid, positioning it as a potential carcinogen for individuals exposed to tobacco products.[1][2] The study of MNBA is intrinsically linked to the broader investigation of tobacco-specific nitrosamines (TSNAs), a group of potent carcinogens found in tobacco and tobacco smoke. Understanding the history, formation, and biological activity of MNBA is crucial for assessing the health risks associated with tobacco use and for the development of potential mitigation strategies. This guide offers a detailed exploration of MNBA, from its initial discovery to its current standing in toxicological research.

The Path to Discovery: A Historical Perspective

The discovery of this compound is rooted in the extensive research on the carcinogenic constituents of tobacco that began in the mid-20th century. As the link between tobacco use and cancer became increasingly evident, scientists intensified their efforts to identify the specific chemical agents responsible for this association. This led to the discovery of tobacco-specific N-nitrosamines (TSNAs), a class of carcinogens formed from the nitrosation of tobacco alkaloids.

The identification of MNBA was a direct result of the analytical investigation of these TSNAs in tobacco products.[2] Early research focused on the more abundant and potent TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). However, as analytical techniques became more sophisticated, researchers were able to identify a wider range of nitrosamines, including N-nitrosamino acids like MNBA. These compounds were found in various tobacco products, including smokeless tobacco and reference cigarettes.[2] The presence of MNBA in tobacco highlighted the complex chemical landscape of tobacco products and underscored the need for comprehensive analysis to fully understand their carcinogenic potential.

Chemical and Physical Properties

A thorough understanding of the chemical and physical characteristics of MNBA is fundamental for its study. These properties influence its stability, reactivity, and the analytical methods required for its detection and quantification.

| Property | Value |

| IUPAC Name | 4-[methyl(nitroso)amino]butanoic acid[1] |

| Molecular Formula | C5H10N2O3[1] |

| Molecular Weight | 146.14 g/mol [1] |

| CAS Number | 61445-55-4[1] |

| Synonyms | N-nitroso-N-methyl-4-aminobutyric acid, N-Methyl-N-(3-carboxypropyl)nitrosamine, NNMAB[1] |

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Formation

Chemical Synthesis

The synthesis of this compound is a critical process for obtaining analytical standards and for conducting toxicological studies. A common synthetic route involves the nitrosation of N-methyl-4-aminobutanoic acid. This reaction is typically carried out under acidic conditions using a nitrosating agent, such as sodium nitrite. The general scheme for this synthesis is as follows:

-

Starting Material: N-methyl-4-aminobutanoic acid.

-

Nitrosating Agent: Sodium nitrite (NaNO₂).

-

Reaction Condition: Acidic medium (e.g., hydrochloric acid).

-

Product: this compound.

The careful control of reaction parameters such as temperature and pH is essential to ensure a high yield and purity of the final product.

Natural Formation in Tobacco

The formation of MNBA in tobacco is a result of the nitrosation of naturally occurring amines during the curing and processing of tobacco leaves. The primary precursors for TSNAs are the tobacco alkaloids, with nicotine being the most abundant. While MNBA is not directly derived from the pyridine ring of nicotine like NNK and NNN, it is formed from the nitrosation of other amines present in the tobacco plant. The conditions present during tobacco curing, including the presence of nitrogen oxides and acidic compounds, facilitate these nitrosation reactions.

Analytical Methodologies

The accurate detection and quantification of MNBA in various matrices, such as tobacco, tobacco smoke, and biological fluids, are paramount for assessing human exposure and for regulatory purposes. The low concentrations at which MNBA is typically found necessitate highly sensitive and selective analytical methods.

Gas Chromatography-Thermal Energy Analysis (GC-TEA)

Gas chromatography coupled with a thermal energy analyzer (GC-TEA) has been a widely used method for the analysis of volatile nitrosamines.[2] The TEA detector is highly specific for nitrosamines, providing excellent selectivity.

Experimental Protocol for GC-TEA Analysis of MNBA in Tobacco:

-

Extraction:

-

A known weight of tobacco is extracted with an aqueous buffer at a specific pH.

-

The extract is then partitioned with an organic solvent, such as ethyl acetate, to isolate the nitrosamines.[2]

-

-

Derivatization:

-

As MNBA is a non-volatile carboxylic acid, it requires derivatization to a more volatile form prior to GC analysis. Esterification with diazomethane to form the methyl ester is a common approach.

-

-

Cleanup:

-

The derivatized extract is subjected to a cleanup procedure, often involving column chromatography (e.g., on alumina or silica) to remove interfering compounds.[2]

-

-

GC-TEA Analysis:

-

The purified and derivatized sample is injected into the GC-TEA system.

-

Quantification is performed by comparing the peak area of the MNBA derivative to that of an internal standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of MNBA and other TSNAs due to its high sensitivity, specificity, and ability to analyze non-volatile compounds without derivatization.

Experimental Protocol for LC-MS/MS Analysis of MNBA in Urine:

-

Sample Preparation:

-

Urine samples are often treated with an enzyme, such as β-glucuronidase, to hydrolyze any conjugated forms of MNBA.

-

-

Solid-Phase Extraction (SPE):

-

The sample is passed through a solid-phase extraction cartridge (e.g., a mixed-mode cation exchange-reversed phase sorbent) to concentrate the analyte and remove interfering matrix components.

-

-

LC-MS/MS Analysis:

-

The eluate from the SPE cartridge is injected into the LC-MS/MS system.

-

Separation is achieved on a reversed-phase HPLC column.

-

Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Analytical Workflow for MNBA Analysis

Caption: A generalized workflow for the analysis of MNBA.

| Analytical Method | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |

| GC-TEA | ng/g in tobacco, ng/cigarette in smoke[3] | High selectivity for nitrosamines | Requires derivatization for non-volatile compounds |

| LC-MS/MS | pg/mL in biological fluids[4] | High sensitivity and specificity, no derivatization needed | Higher instrument cost |

Biological Significance and Toxicology

The primary health concern associated with this compound is its potential carcinogenicity.[1] As an N-nitrosamine, its toxicological properties are presumed to be similar to other compounds in this class, which are known to be potent carcinogens in animal models.

Mechanism of Carcinogenicity

The carcinogenic action of N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[5][6] This process, known as α-hydroxylation, leads to the formation of unstable intermediates that can spontaneously decompose to yield highly reactive electrophilic species. These electrophiles can then form covalent adducts with cellular macromolecules, including DNA.

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. If these adducts are not repaired by the cell's DNA repair machinery, they can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer.

While the specific metabolic activation pathways of MNBA are not as extensively studied as those of NNK, it is hypothesized to undergo a similar bioactivation process. The α-hydroxylation of the methyl or the methylene group adjacent to the nitroso function would lead to the formation of DNA-alkylating agents.

Proposed Metabolic Activation of MNBA

References

- 1. This compound | C5H10N2O3 | CID 43659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 4-(methylnitrosamino)-4-(3-pyridyl)-butyric acid in tobacco, tobacco smoke and the urine of rats and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a method for the determination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of vitamins and common drugs on reduction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in rat microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Occurrence and Formation of N-nitroso-N-methyl-4-aminobutyric acid (NMBA)

Abstract

N-nitroso-N-methyl-4-aminobutyric acid (NMBA) is a semi-volatile N-nitrosamine that has garnered significant attention from regulatory bodies and scientific communities due to its classification as a probable human carcinogen.[1][2] Initially identified as a tobacco-derived nitrosamino acid, its unexpected discovery as a contaminant in several pharmaceutical products, notably angiotensin II receptor blockers (ARBs) like losartan, has intensified research into its origins.[1][3] This technical guide provides an in-depth exploration of the natural and anthropogenic pathways leading to NMBA formation, its documented occurrences, and the rigorous analytical methodologies required for its trace-level detection and quantification. We will dissect the chemical causality linking common natural molecules and industrial solvents to NMBA precursors and present a validated, field-proven protocol for its analysis, designed for researchers, quality control scientists, and drug development professionals.

The Chemistry and Toxicological Significance of NMBA

N-nitroso-N-methyl-4-aminobutyric acid (Molecular Formula: C₅H₁₀N₂O₃, Molar Mass: 146.15 g/mol ) is structurally defined as a nitrosamine with methyl and 3-carboxypropyl substituents.[2] The defining feature of all N-nitrosamines is the N-N=O functional group. This class of compounds is of high concern because many of its members are potent mutagens and carcinogens in numerous animal species.[4] Their carcinogenicity is typically mediated by metabolic activation, often through α-hydroxylation by cytochrome P450 enzymes, which generates highly reactive electrophilic intermediates capable of alkylating DNA, leading to mutations.[5] NMBA specifically has been shown to induce bladder transitional cell carcinomas in rats and is considered a potential human carcinogen.[2][4]

Pathways of NMBA Formation: From Natural Precursors to Synthetic Byproducts

The formation of NMBA, like other N-nitrosamines, requires two fundamental components: a secondary amine precursor and a nitrosating agent.[6] The reaction is typically favored by acidic conditions or high temperatures, which facilitate the conversion of nitrites into reactive nitrosating species.[6]

The Fundamental Nitrosation Reaction

The core reaction involves the secondary amine, N-methyl-4-aminobutyric acid (MBA), reacting with a nitrosating agent, such as nitrous acid (HNO₂). Nitrous acid is unstable and is formed in situ from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[6] The process involves the donation of a nitroso group (-NO) to the nitrogen atom of the secondary amine, forming the stable N-nitrosamine, NMBA.

Origins of the Amine Precursor: N-methyl-4-aminobutyric acid (MBA)

The presence of the specific precursor MBA is the determining factor for the formation of NMBA. This precursor can arise from both ubiquitous natural compounds and synthetic industrial chemicals.

γ-Aminobutyric acid (GABA) is a non-proteinogenic amino acid that is widely distributed in nature, acting as the primary inhibitory neurotransmitter in the mammalian central nervous system and playing significant roles in plants and microorganisms.[7] MBA is also known as N-methyl-GABA, a derivative of this common natural product.[8][9] While the direct enzymatic methylation of GABA to MBA is not a widely documented major metabolic pathway, MBA is known to be a product of nicotine catabolism in certain bacteria.[10] This establishes a plausible pathway for the existence of the NMBA precursor in biological systems where GABA is present and methylation or other metabolic activities can occur, or where nicotine is metabolized.

A primary and well-documented source of MBA is the degradation of the industrial solvent N-methylpyrrolidone (NMP).[7] NMP is a widely used solvent in chemical syntheses, including in the manufacturing processes for certain active pharmaceutical ingredients (APIs), such as the tetrazole ring formation in sartan molecules.[7] Under certain process conditions, such as the presence of water, heat, or alkaline environments, the lactam ring of NMP can undergo hydrolysis, opening to form MBA.[3][11] If a nitrosating agent is subsequently introduced—for instance, the use of sodium nitrite to quench residual azide reagents in the synthesis—the conditions become favorable for the formation of NMBA as a genotoxic impurity.[7]

References

- 1. Production of gaba (γ – Aminobutyric acid) by microorganisms: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Methylnitrosoamino)butanoic acid | C5H10N2O3 | CID 43659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Methyl-4-aminobutyric acid | 1119-48-8 | FM25694 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. N-Methyl-4-aminobutyric Acid | CymitQuimica [cymitquimica.com]

- 9. Frontiers | DNA Methylation-Dependent Dysregulation of GABAergic Interneuron Functionality in Neuropsychiatric Diseases [frontiersin.org]

- 10. karger.com [karger.com]

- 11. Epigenetic Regulation of GABAergic Neurotransmission and Neurosteroid Biosynthesis in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methylnitrosoamino)butanoic Acid: Chemical Properties, Structure, and Toxicological Significance

Executive Summary: 4-(Methylnitrosoamino)butanoic acid (MNBA), also known as N-Nitroso-N-methyl-4-aminobutyric acid, is a nitrosamine of significant interest to the pharmaceutical and food safety industries. As a potential human carcinogen, its presence as an impurity in drug substances and its occurrence in some tobacco products necessitates a thorough understanding of its chemical and toxicological profile. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis and formation pathways, analytical methodologies for detection, metabolic fate, and the toxicological and regulatory landscape of MNBA. This document is intended for researchers, scientists, and professionals in drug development and regulatory affairs.

Chemical Structure and Physicochemical Properties

This compound is a nitrosamine compound characterized by a methyl group and a 3-carboxypropyl group attached to the same nitrogen atom of the nitroso functional group.[1][2] It is a monocarboxylic acid and is classified as a tobacco-derived nitrosamino acid.[1][2]

Chemical Structure

The structural formula of MNBA reveals a molecule with a polar carboxylic acid functional group and the characteristic N-nitrosamine moiety, which is a key structural alert for carcinogenicity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of MNBA is presented in the table below. This data is essential for the development of analytical methods and for understanding its environmental fate and transport.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 146.14 g/mol | [1][2][3] |

| CAS Number | 61445-55-4 | [1][2][3] |

| IUPAC Name | 4-[methyl(nitroso)amino]butanoic acid | [1][2] |

| Synonyms | N-Nitroso-N-methyl-4-aminobutyric acid, NNMAB | [1][2] |

| Appearance | Neat oil | [4] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [4] |

Synthesis and Potential Formation Pathways

While not intentionally synthesized for pharmaceutical applications, MNBA can form as an impurity under specific conditions.[5] Its formation is a critical consideration in the manufacturing of pharmaceuticals where secondary or tertiary amines and nitrosating agents are present.

Laboratory Synthesis

The synthesis of N-Nitroso-N-methyl-4-aminobutyric acid can be achieved through the nitrosation of 4-(Methylamino)butyric acid. This reaction typically involves the use of a nitrosating agent, such as nitrous acid (generated in situ from a nitrite salt and a strong acid), under controlled conditions.

Formation as a Pharmaceutical Impurity

The inadvertent formation of MNBA in pharmaceutical manufacturing is a significant concern.[5] It can arise when a secondary amine precursor, intermediate, or degradation product reacts with a nitrosating agent. Common sources of nitrosating agents include nitrites present as impurities in excipients or reagents, or from nitrogen oxides in the air. The reaction is typically favored under acidic conditions.[5]

Analytical Methodologies for Detection and Quantification

Given the potent carcinogenicity of nitrosamines, highly sensitive and specific analytical methods are required for their detection and quantification at trace levels in active pharmaceutical ingredients (APIs) and finished drug products.

A general workflow for the analysis of nitrosamine impurities involves sample preparation, chromatographic separation, and detection by mass spectrometry.

Caption: General workflow for the analytical detection of nitrosamine impurities.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for the analysis of MNBA and other nitrosamines.[6] Gas Chromatography (GC) with a Thermal Energy Analyzer (TEA) or MS detection is also employed, particularly for more volatile nitrosamines.[7] The use of isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in extraction recovery.[8]

Metabolism and Bioactivation

The carcinogenicity of nitrosamines is intrinsically linked to their metabolic activation by cytochrome P450 (CYP) enzymes.[9][10] While the specific metabolism of MNBA is not as extensively studied as that of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), the general pathways of bioactivation are believed to be similar.

Metabolic activation of nitrosamines typically proceeds through α-hydroxylation of the carbon atom adjacent to the N-nitroso group. This enzymatic oxidation leads to the formation of unstable intermediates that can spontaneously decompose to yield highly reactive electrophilic species, such as diazonium ions or carbocations. These reactive metabolites can then form covalent adducts with cellular macromolecules, including DNA.[4][9]

Caption: Conceptual metabolic activation pathway of N-nitrosamines leading to DNA adduct formation.

Toxicological Profile and Carcinogenicity

MNBA is a known animal carcinogen and is suspected to be a human carcinogen.[1][2] Its primary toxicological concern is its genotoxicity, arising from the formation of DNA adducts following metabolic activation. These DNA adducts, if not repaired, can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.

Studies in rats have shown that administration of MNBA in drinking water can induce transitional cell carcinomas of the bladder.[2][4] The carcinogenicity of MNBA is consistent with the broader class of N-nitrosamines, many of which are potent carcinogens in various animal species, targeting different organs depending on their structure and metabolic fate.

Regulatory Landscape and Risk Assessment

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for nitrosamine impurities in pharmaceutical products.[7] These limits are based on a risk-based approach, with the acceptable intake (AI) for many nitrosamines set at a level that corresponds to a negligible increased cancer risk (typically 1 in 100,000) over a lifetime of exposure.[1]

For nitrosamines with insufficient carcinogenicity data, a class-specific AI of 26.5 ng/day is often applied. For drug products containing multiple nitrosamines, the total intake should generally not exceed the AI of the most potent nitrosamine present.[1] Pharmaceutical manufacturers are required to conduct risk assessments to evaluate the potential for nitrosamine formation in their products and, if a risk is identified, to perform sensitive analytical testing to ensure compliance with the established limits.[3]

Conclusion

This compound represents a significant challenge for the pharmaceutical industry due to its potential presence as a genotoxic impurity. A thorough understanding of its chemical properties, formation pathways, and toxicological profile is essential for developing effective control strategies. Robust and sensitive analytical methods are critical for ensuring that drug products are safe and meet the stringent regulatory requirements for nitrosamine impurities. Continued research into the metabolism and carcinogenicity of MNBA and other nitrosamines is necessary to further refine risk assessments and protect public health.

References

- 1. N-Nitroso-N-Methyl-4-Aminobutyric Acid synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C5H10N2O3 | CID 43659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. N-Nitroso-N-methyl-4-aminobutyric Acid | Manasa Life Sciences [manasalifesciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid as a potential monitor of endogenous nitrosation of nicotine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. | Semantic Scholar [semanticscholar.org]

- 10. N-Nitroso-N-Methyl-4-Aminobutyric Acid | 61445-55-4 | SynZeal [synzeal.com]

An In-Depth Technical Guide to the Synthesis of 4-(Methylnitrosoamino)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Methylnitrosoamino)butanoic acid (NMBA), a compound of significant interest to researchers in toxicology and drug development due to its classification as a nitrosamine impurity. This document details the primary synthetic pathway, including a step-by-step experimental protocol for the nitrosation of N-methyl-4-aminobutyric acid. Furthermore, it offers in-depth insights into the underlying chemical principles, purification strategies, and analytical characterization of the final product. Safety protocols for handling N-nitroso compounds are also extensively discussed to ensure procedural integrity and laboratory safety. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation and analysis of this critical compound.

Introduction and Significance

This compound, also known as N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), is an N-nitrosamine with the chemical formula C5H10N2O3.[1] N-nitroso compounds are a class of organic chemicals characterized by the presence of a nitroso functional group (-N=O) attached to a nitrogen atom.[2] Many N-nitrosamines are recognized as potent carcinogens, and their presence as impurities in pharmaceutical products, food, and tobacco is a significant concern for public health and regulatory agencies.[1][3]

NMBA, in particular, has been identified as a potential human carcinogen and a contaminant in certain medications, making its synthesis crucial for toxicological studies, the development of analytical standards, and for understanding its formation pathways in various matrices.[1] This guide will focus on the prevalent and accessible synthetic route to NMBA, providing a robust framework for its laboratory-scale preparation.

The Primary Synthetic Pathway: Nitrosation of a Secondary Amine

The most direct and widely employed method for the synthesis of N-nitrosamines is the nitrosation of a secondary amine precursor.[2][4] In the case of this compound, the immediate precursor is N-methyl-4-aminobutyric acid. The core of this transformation involves the reaction of the secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions.[5]

The mechanism of this reaction is initiated by the protonation of the nitrite ion (NO₂⁻) to form nitrous acid (HNO₂). Under acidic conditions, nitrous acid can exist in equilibrium with other nitrosating species, such as the nitrosonium ion (NO⁺), which acts as the electrophile in the subsequent reaction with the nucleophilic secondary amine.

Below is a diagram illustrating the overall synthetic workflow:

References

The Metabolic Fate of 4-(Methylnitrosoamino)butanoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Methylnitrosoamino)butanoic acid (MNBA) is a tobacco-derived nitrosamino acid recognized as an animal carcinogen and a potential human health concern.[1] Understanding its metabolic fate is crucial for assessing its toxicological risk and developing potential mitigation strategies. This technical guide provides an in-depth exploration of the anticipated metabolic pathways of MNBA in mammals. Due to the limited direct research on MNBA, this guide leverages the extensive knowledge of the structurally analogous and well-studied tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), as a predictive framework. We will delve into the enzymatic processes, reactive intermediates, and the formation of DNA adducts that are central to the bioactivation and detoxification of this class of compounds.

Introduction to this compound (MNBA)

This compound is a monocarboxylic acid and a nitrosamine.[1] It has been identified as a contaminant in certain medications and is a known animal carcinogen, inducing transitional cell carcinomas of the bladder in rats.[1] As a xenobiotic, its biological activity is intrinsically linked to its metabolic transformation within the host organism. The core of its toxicological potential lies in its bioactivation to electrophilic species that can form covalent adducts with cellular macromolecules, most notably DNA.

The Paradigm of Nitrosamine Metabolism: Lessons from NNK

The metabolic pathways of NNK have been extensively characterized and serve as an excellent model for understanding the likely fate of MNBA.[2][3][4][5] The metabolism of NNK is a bifurcated process involving both metabolic activation, which leads to carcinogenesis, and detoxification.

Metabolic Activation of NNK: The Critical Role of α-Hydroxylation

The carcinogenicity of NNK is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes.[5][6] This process, known as α-hydroxylation, can occur at either the methylene or methyl carbon adjacent to the N-nitroso group.[2][4][7]

-

Methylene Hydroxylation: This pathway leads to the formation of unstable α-hydroxymethylene NNK, which spontaneously decomposes to yield a methanediazohydroxide and ultimately a methyldiazonium ion. This highly reactive electrophile can methylate DNA, forming adducts such as 7-methylguanine and O⁶-methylguanine.[2]

-

Methyl Hydroxylation: This pathway generates an unstable α-hydroxymethyl NNK, which decomposes to produce formaldehyde and a pyridyloxobutylating agent. This agent can then react with DNA to form pyridyloxobutyl (POB) DNA adducts.[6]

Detoxification Pathways of NNK

Concurrent with bioactivation, NNK undergoes several detoxification reactions:

-

Carbonyl Reduction: The keto group of NNK can be reduced to a hydroxyl group, forming 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). NNAL itself is a potent carcinogen and can be metabolically activated through α-hydroxylation.[3][8]

-

Pyridine N-oxidation: The nitrogen atom in the pyridine ring of NNK can be oxidized to form NNK-N-oxide, which is a detoxification product.[4]

-

Glucuronidation: NNAL can be conjugated with glucuronic acid to form NNAL-glucuronides, which are water-soluble and readily excreted in the urine.[2]

Predicted Metabolic Pathways of MNBA in Mammals

Based on its chemical structure and the established metabolic pathways of NNK, the metabolic fate of MNBA in mammals is hypothesized to follow a similar course, dominated by α-hydroxylation as the primary bioactivation pathway.

Predicted Bioactivation of MNBA

The critical step in the bioactivation of MNBA is the enzymatic hydroxylation of the carbon atoms alpha to the nitrosamino group, a process likely mediated by CYP enzymes.[9][10][11]

-

α-Methylene Hydroxylation: Hydroxylation of the methylene carbon adjacent to the N-nitroso group would produce an unstable intermediate. This intermediate is expected to decompose, yielding a methyldiazonium ion, a potent methylating agent capable of forming DNA adducts.

-

α-Methyl Hydroxylation: Hydroxylation of the methyl group would lead to an unstable α-hydroxymethyl intermediate. This would decompose to release formaldehyde and a 3-carboxypropyldiazonium ion, which could alkylate DNA.

Caption: Predicted bioactivation pathways of MNBA via α-hydroxylation.

Predicted Detoxification of MNBA

While bioactivation is the primary concern for carcinogenicity, detoxification pathways are also expected to be operative for MNBA.

-

β-Hydroxylation: Hydroxylation at the β-carbon of the butanoic acid chain would lead to a more polar metabolite, facilitating excretion.

-

γ-Hydroxylation: Hydroxylation at the γ-carbon would also increase water solubility.

-

Glucuronidation: The carboxylic acid group of MNBA and its hydroxylated metabolites could undergo conjugation with glucuronic acid, forming highly water-soluble glucuronides that are readily eliminated in the urine.

Formation of DNA Adducts and Toxicological Significance

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[6][12][13][14] The predicted bioactivation of MNBA to reactive electrophiles suggests that it is capable of forming a range of DNA adducts. The types and levels of these adducts in target tissues are key determinants of its carcinogenic potential. Based on the NNK model, both methylated and 3-carboxypropylated DNA adducts are anticipated. The formation of O⁶-methylguanine is of particular concern due to its miscoding properties during DNA replication, leading to G to A transition mutations.[2]

Enzymology of MNBA Metabolism

The metabolic transformation of nitrosamines is predominantly carried out by the cytochrome P450 superfamily of enzymes.[10][11] Various CYP isozymes, including CYP2A6, CYP2E1, and CYP2D6, have been implicated in the metabolism of NNK in humans.[15] It is highly probable that a similar spectrum of CYP enzymes is involved in the metabolic activation of MNBA. The expression and activity of these enzymes can vary significantly between individuals due to genetic polymorphisms and induction or inhibition by other xenobiotics, which can influence an individual's susceptibility to the carcinogenic effects of MNBA.

Experimental Methodologies for Studying MNBA Metabolism

A combination of in vitro and in vivo experimental approaches is necessary to fully elucidate the metabolic fate of MNBA.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolites of MNBA and the enzymes responsible for their formation.

-

Methodology:

-

Incubate radiolabeled MNBA with liver microsomes (from human or relevant animal models) or recombinant human CYP enzymes.

-

Include necessary cofactors such as NADPH.

-

Terminate the reaction at various time points.

-

Separate the metabolites from the parent compound using high-performance liquid chromatography (HPLC).

-

Identify and quantify the metabolites using mass spectrometry (MS) and radiometric detection.

-

In Vivo Metabolism and Excretion Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of MNBA in a whole-animal model.

-

Methodology:

-

Administer radiolabeled MNBA to laboratory animals (e.g., rats) via a relevant route of exposure.

-

Collect urine and feces at timed intervals over several days.

-

Analyze the excreta for the parent compound and its metabolites using HPLC-MS.

-

At the end of the study, sacrifice the animals and analyze tissues for the distribution of radioactivity.

-

References

- 1. This compound | C5H10N2O3 | CID 43659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in F-344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of microsomal alpha-hydroxylation of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotransformation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in lung tissue from mouse, rat, hamster, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo modulation of the bioactivation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in hamster lung tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by inducible and constitutive cytochrome P450 enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of DNA Lesions Induced by 4‑(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of adducts produced by the reaction of 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanol with deoxyguanosine and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic analysis of the activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by heterologously expressed human P450 enzymes and the effect of P450-specific chemical inhibitors on this activation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinogenic Potential of 4-(Methylnitrosoamino)butanoic Acid: A Technical Guide for Researchers

An In-depth Examination of a Tobacco-Derived Nitrosamine and Potential Human Carcinogen

Foreword: A Note on the State of Research

This guide synthesizes the current understanding of the carcinogenic potential of 4-(Methylnitrosoamino)butanoic acid (MNBA), also known as N-Nitroso-N-methyl-4-aminobutyric acid. It is imperative to note that while research has established MNBA as a potent carcinogen in animal models, particularly targeting the urinary bladder, the depth of mechanistic data does not yet match that of its more extensively studied analogue, the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This document will present the robust findings specific to MNBA and, where direct evidence is lacking, will draw carefully reasoned parallels from related N-nitroso compounds to provide a comprehensive, albeit partially inferential, overview for the scientific community.

Introduction to this compound (MNBA)

This compound is a tobacco-derived nitrosamino acid.[1][2] Structurally, it is a nitrosamine with methyl and 3-carboxypropyl substituents.[1][2] Beyond its presence in tobacco products, MNBA has gained recent attention as a contaminant in certain pharmaceutical products, notably sartan blood pressure medications, raising public health concerns.[1][2] Classified as a suspected human carcinogen, its established tumorigenicity in animal models warrants a thorough investigation into its mechanisms of action.[1]

Carcinogenicity Profile: Evidence from In Vivo Studies

The most definitive evidence for the carcinogenicity of MNBA comes from studies in Fischer 344 (F344) rats. Administration of MNBA in drinking water has been shown to induce transitional cell carcinomas of the urinary bladder.[1][2] This organ-specific carcinogenicity is a critical aspect of its toxicological profile.

| Animal Model | Route of Administration | Target Organ | Tumor Type | Reference |

| Fischer 344 Rats | Drinking Water | Urinary Bladder | Transitional Cell Carcinoma | [1][2] |

The potent and specific nature of MNBA-induced bladder cancer in rats underscores the need to understand its metabolic activation and the subsequent molecular events that lead to tumorigenesis.

Metabolic Activation: The Gateway to Carcinogenesis

Like most N-nitrosamines, MNBA is not directly carcinogenic. It requires metabolic activation to exert its genotoxic effects. This bioactivation is a critical, initiating step in its carcinogenic cascade.

The Role of α-Hydroxylation

The primary mechanism for the metabolic activation of many nitrosamines is enzymatic hydroxylation of the carbon atom alpha to the N-nitroso group. This process is typically mediated by cytochrome P450 (CYP) enzymes. For MNBA, this would involve hydroxylation of either the methyl group or the methylene group adjacent to the nitrosamine.

Formation of Reactive Metabolites

While the complete metabolic pathway of MNBA is not as extensively mapped as that of NNK, studies have identified a key reactive metabolite. In isolated rat liver mitochondria, MNBA is oxidized to methyl-2-oxopropylnitrosamine (MOPN). This metabolite is considered a reactive species capable of interacting with cellular macromolecules, including DNA.

The metabolic activation of N-nitroso compounds is a pivotal event leading to the formation of electrophilic intermediates that can alkylate DNA.[3]

Figure 1: Postulated metabolic activation pathway of MNBA leading to carcinogenesis.

Genotoxicity and DNA Adduct Formation: The Molecular Basis of MNBA's Carcinogenicity

The ultimate carcinogenic activity of MNBA is rooted in its ability to chemically modify DNA, forming DNA adducts that can lead to mutations if not repaired.

The Missing Link: Specific DNA Adducts of MNBA

A significant gap in the current body of research is the definitive identification and characterization of the specific DNA adducts formed by MNBA. While it is highly probable that the reactive metabolite MOPN alkylates DNA, the precise nature of these adducts (e.g., methylation, propan-2-one-ylation) and their positions on the DNA bases have not been extensively reported in the available literature.

Inferences from Structurally Related Nitrosamines

To bridge this gap, we can look to the well-documented genotoxicity of related compounds. For instance, the tobacco-specific nitrosamine NNK undergoes metabolic activation to intermediates that both methylate and pyridyloxobutylate DNA.[4] These adducts have been detected in tissues susceptible to NNK-induced carcinogenesis.[4]

Similarly, N-nitrosobutyl-3-carboxypropylamine (NBCPA), another bladder carcinogen, is thought to be activated via α-oxidation, leading to DNA damage.[5] Studies with NBCPA have shown induction of sister chromatid exchange and micronuclei in human tumor cells, indicating clastogenic activity.[5]

It is plausible that MNBA, upon metabolic activation, generates electrophiles that can form various DNA adducts, including methylated bases. The formation of O⁶-methylguanine is a particularly pro-mutagenic lesion strongly associated with the carcinogenicity of many N-nitroso compounds.

Figure 2: A hypothesized genotoxic pathway for MNBA-induced bladder cancer.

Experimental Protocols: Investigating the Carcinogenic Potential of MNBA

For researchers aiming to further elucidate the carcinogenic mechanisms of MNBA, a combination of in vivo and in vitro assays is essential.

In Vivo Carcinogenicity Study in Rats

This protocol is designed to confirm and expand upon the known bladder carcinogenicity of MNBA.

Objective: To assess the dose-response relationship and histopathological characteristics of MNBA-induced urinary bladder tumors in F344 rats.

Methodology:

-

Animal Model: Male and female Fischer 344 rats, 6-8 weeks old.

-

Test Compound: this compound (MNBA), purity >98%.

-

Administration: MNBA dissolved in drinking water at various concentrations (e.g., 0, 50, 150, 300 mg/L).

-

Treatment Duration: Chronic exposure for up to 2 years.

-

Monitoring:

-

Weekly monitoring of body weight, food and water consumption.

-

Daily observation for clinical signs of toxicity.

-

Urinalysis at regular intervals to detect early signs of bladder pathology.

-

-

Necropsy and Histopathology:

-

At the end of the study, or when moribund, animals are euthanized.

-

A complete necropsy is performed, with special attention to the urinary bladder.

-

The bladder is inflated with formalin, and multiple sections are prepared for histopathological examination.

-

Other major organs are also collected and preserved for histopathology.

-

-

Data Analysis: Tumor incidence, multiplicity, and latency are analyzed statistically.

In Vitro Genotoxicity Assessment: Ames Test

This bacterial reverse mutation assay is a standard preliminary screen for mutagenic potential.

Objective: To determine if MNBA or its metabolites can induce point mutations in Salmonella typhimurium.

Methodology:

-

Tester Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.

-

Metabolic Activation System: S9 fraction from the livers of Aroclor 1254-induced rats.

-

Procedure:

-

MNBA is tested over a range of concentrations.

-

The test compound, bacterial strain, and S9 mix (or buffer for non-activation conditions) are combined in molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis: The number of revertant colonies is counted, and a compound is considered mutagenic if it produces a dose-dependent increase in revertants.

Future Directions and Unanswered Questions

The study of MNBA's carcinogenic potential is an evolving field. Key areas that require further investigation include:

-

Definitive identification of DNA adducts: Utilizing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific DNA adducts formed by MNBA in target tissues.

-

Elucidation of metabolic pathways: A comprehensive mapping of the metabolic fate of MNBA, including the specific CYP enzymes involved in its activation and detoxification.

-

Comparative toxicology: Direct comparative studies of the carcinogenic potency and mechanisms of MNBA and other tobacco-specific nitrosamines.

-

Human relevance: Investigating the presence of MNBA-specific biomarkers in human populations exposed to tobacco products or contaminated pharmaceuticals.

Conclusion

This compound is a confirmed animal carcinogen with a specific tropism for the urinary bladder in rats. Its presence in tobacco and as a pharmaceutical impurity underscores the importance of a thorough understanding of its carcinogenic risk to humans. While the foundational knowledge of its metabolic activation and target organ exists, a significant opportunity remains for the research community to delineate the precise molecular mechanisms, particularly DNA adduct formation, that drive its carcinogenicity. The experimental frameworks provided in this guide offer a starting point for these crucial future investigations.

References

- 1. Mutagenic and cytogenetic studies of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. γ-H2AX is a sensitive marker of DNA damage induced by metabolically activated 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the urinary bladder carcinogen N-nitrosobutyl-3-carboxypropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

genotoxicity of N-nitroso-N-methyl-4-aminobutyric acid

An In-Depth Technical Guide to the Genotoxicity of N-nitroso-N-methyl-4-aminobutyric acid (NMBA)

Authored by a Senior Application Scientist

Foreword: A Proactive Approach to a Potent Genotoxin

N-nitroso-N-methyl-4-aminobutyric acid (NMBA) represents a significant challenge in both environmental toxicology and pharmaceutical safety. As a member of the potent N-nitrosamine class of compounds, it is a known animal carcinogen and a suspected human carcinogen.[1][2] Initially identified as a tobacco-specific nitrosamine, NMBA has more recently emerged as a genotoxic impurity in several widely used medications, prompting regulatory action and product recalls.[3][4][5] This guide provides drug development professionals, researchers, and toxicologists with a comprehensive technical overview of the molecular mechanisms underlying NMBA's genotoxicity and the critical experimental workflows required for its reliable detection and characterization. Our focus is not merely on procedural steps but on the scientific rationale that underpins a robust and defensible genotoxicity assessment.

Part 1: The Molecular Underpinnings of NMBA's Genotoxic Hazard

The genotoxicity of NMBA is not inherent to the parent molecule itself. Like most nitrosamines, it is a pro-carcinogen that requires metabolic activation to transform into a reactive species capable of damaging DNA.[6] This bioactivation is a critical first step in the pathway to mutagenesis and carcinogenesis.

Metabolic Bioactivation: The Cytochrome P450 Gateway

The journey from a stable compound to a reactive genotoxin begins in the liver, primarily mediated by the cytochrome P450 (CYP) family of monooxygenases.[6] The key transformation is an enzymatic α-hydroxylation reaction. For NMBA, this occurs on the α-carbon of the methyl group.

This hydroxylation event produces an unstable intermediate, α-hydroxymethyl-NMBA. This molecule rapidly and non-enzymatically decomposes, yielding two products: formaldehyde and a highly reactive methyldiazonium ion.[7][8] It is this methyldiazonium ion that is the ultimate electrophilic agent responsible for DNA damage.[6][8]

The Genotoxic Lesion: DNA Adduct Formation

The highly electrophilic methyldiazonium ion readily attacks nucleophilic centers within the DNA molecule, forming covalent bonds known as DNA adducts.[7][9] While several positions on DNA bases can be alkylated, the most significant from a mutagenic standpoint are the oxygen atoms.

The primary pro-mutagenic lesion formed by NMBA is O⁶-methylguanine (O⁶-MeG) .[6][7] During DNA replication, DNA polymerase frequently misinterprets O⁶-MeG, incorrectly pairing it with thymine instead of cytosine. If this mispairing is not corrected by the cell's DNA repair machinery (specifically, by the enzyme O⁶-methylguanine-DNA methyltransferase, MGMT), it leads to a permanent G:C to A:T transition mutation in the next round of replication.[7] This type of point mutation is a hallmark of alkylating agent-induced carcinogenesis. Other adducts, such as N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), are also formed in greater abundance but are generally considered less mutagenic than O⁶-MeG as they are more efficiently removed by base excision repair (BER) pathways and are less likely to cause mispairing.[6]

Part 2: A Validated Workflow for Genotoxicity Assessment

A weight-of-evidence approach is essential for a conclusive genotoxicity assessment. The standard test battery typically evaluates three key endpoints: gene mutation, and both structural and numerical chromosomal aberrations. Below are detailed protocols for the core assays used to evaluate compounds like NMBA.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Causality and Purpose: The Ames test is a cornerstone of genotoxicity testing, designed to detect a compound's ability to induce gene mutations (specifically point mutations) in bacteria.[10] For pro-mutagens like NMBA, this assay's predictive value is entirely dependent on incorporating an external metabolic activation system that mimics mammalian liver metabolism.[10][11] A positive result in the Ames test is a strong indicator of mutagenic potential.

Self-Validating System: The protocol's integrity is maintained by the simultaneous use of multiple bacterial strains, both negative (vehicle) and positive controls, and the inclusion of both S9-activated and non-activated conditions. The positive controls, which are known mutagens, validate that the test system is responsive, while the vehicle control establishes the baseline for spontaneous mutation.

Step-by-Step Methodology:

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains, including TA100 and TA1535 (for detecting base-pair substitutions, the expected mechanism for NMBA) and TA98 (for detecting frameshift mutations).[11][12] The use of Escherichia coli strain WP2 uvrA (pKM101) is also recommended.[12]

-

Metabolic Activation: Prepare a 9,000g supernatant fraction from homogenized livers of rodents (rats or hamsters) induced with a P450-inducing agent (e.g., a combination of phenobarbital and β-naphthoflavone).[11] This "S9 fraction" is combined with a cofactor solution (NADP+, G6P) to create the S9 mix. Hamster liver S9 is often more effective for bio-transforming nitrosamines.[12][13]

-

Assay Procedure (Pre-incubation Method):

-

To a sterile test tube, add 0.1 mL of the selected bacterial culture, 0.5 mL of S9 mix (for activated plates) or phosphate buffer (for non-activated plates), and 0.1 mL of the NMBA test solution (dissolved in a suitable vehicle like water or DMSO).

-

Incubate the mixture at 37°C for 30 minutes with gentle shaking to allow for metabolic activation and interaction with the bacteria.[12][14]

-

Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Collection & Interpretation:

-

Count the number of revertant colonies (his+) on each plate.

-

A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the mean count of the vehicle control plates.[11]

-

Simultaneously assess for cytotoxicity by observing the thinning of the background bacterial lawn.

-

Protocol 2: In Vitro Micronucleus Assay

Causality and Purpose: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[15] DNA damage induced by NMBA can lead to chromosome fragments or whole chromosomes that fail to integrate into the daughter nuclei during mitosis. These lagging fragments form their own small, separate nuclei, which are visible under a microscope as "micronuclei".[15] It serves as a critical test for chromosomal-level damage.

Self-Validating System: The assay is performed with and without S9 metabolic activation. The use of Cytochalasin B, which blocks cytokinesis, allows for the specific analysis of cells that have completed one nuclear division, ensuring that any observed micronuclei were formed during the mitotic division post-treatment.[16][17] Concurrent vehicle and positive controls (a clastogen like Mitomycin C and an aneugen like Colchicine) are mandatory.[17]

Step-by-Step Methodology:

-

Cell Culture: Use a suitable mammalian cell line, such as human lymphoblastoid TK6 or Chinese Hamster Ovary (CHO-K1) cells.[17][18]

-

Treatment:

-

Without S9: Seed cells and allow them to attach. Treat with various concentrations of NMBA for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous period (e.g., 24 hours).

-

With S9: Treat cells with NMBA in the presence of an S9 mix for a short period (e.g., 3-6 hours), then wash and replace with fresh medium.

-

-

Cytokinesis Block: After the treatment period, add Cytochalasin B to the culture medium to inhibit cytokinesis. The incubation continues for a period equivalent to 1.5-2.0 normal cell cycles to allow cells to become binucleated.[16]

-

Harvesting and Staining:

-

Harvest the cells by trypsinization.

-

Subject the cells to a mild hypotonic treatment to swell the cytoplasm.

-

Fix the cells using a methanol/acetic acid fixative.

-

Drop the cell suspension onto clean microscope slides and allow to air dry.

-

Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

-

Data Collection & Interpretation:

-

Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[17]

-

A positive result is a significant, dose-dependent increase in the frequency of micronucleated binucleated cells compared to the vehicle control.

-

Cytotoxicity is assessed concurrently by calculating the Cytokinesis-Block Proliferation Index (CBPI).

-

Protocol 3: In Vitro Comet Assay (Single Cell Gel Electrophoresis)

Causality and Purpose: The Comet Assay is a highly sensitive method for detecting DNA strand breaks in individual cells.[19][20] The DNA damage caused by NMBA, including the repair process of its adducts (e.g., via base excision repair), can generate transient single-strand breaks. Under alkaline conditions, these breaks relax the tightly coiled DNA, allowing it to migrate out of the nucleus during electrophoresis, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.[19]

Self-Validating System: The assay's validity is ensured by including a vehicle control to measure baseline DNA damage and a positive control (e.g., hydrogen peroxide or methyl methanesulfonate) to confirm the system can detect strand breaks.[21] Analysis of at least 50-100 cells per sample provides statistical power.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells in suspension or monolayer with various concentrations of NMBA, with and without S9 metabolic activation, for a short exposure period (e.g., 1-4 hours).

-

Cell Embedding:

-

Harvest the cells and resuspend them at a specific concentration in a low-melting-point agarose.

-

Pipette this cell/agarose suspension onto a specially coated microscope slide and cover with a coverslip.

-

Allow the agarose to solidify on ice.

-

-

Lysis: Immerse the slides in a high-salt, detergent-based lysing solution (e.g., containing Triton X-100 and NaCl) at 4°C. This lyses the cellular and nuclear membranes, releasing the DNA as a nucleoid.[19]

-

Alkaline Unwinding & Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes.

-

Apply a low voltage electric field (e.g., ~25V) for 20-30 minutes. Fragmented DNA will migrate from the nucleus (comet head) towards the anode, forming the comet tail.

-

-

Neutralization and Staining:

-

Gently neutralize the slides in a Tris buffer.

-

Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

-

Data Collection & Interpretation:

-

Visualize the slides using a fluorescence microscope equipped with appropriate filters.

-

Use image analysis software to score at least 50-100 randomly selected comets per sample.

-

The primary endpoint is the "% Tail DNA" (the percentage of total cellular DNA found in the comet tail). Other metrics like Tail Moment can also be used.

-

A positive result is a significant, dose-dependent increase in % Tail DNA compared to the vehicle control.

-

Part 3: Data Synthesis and Regulatory Implications

The assessment of NMBA's genotoxicity relies on a holistic interpretation of data from a battery of tests.

Summary of Expected Genotoxicity Profile for NMBA

| Assay | Endpoint Measured | Metabolic Activation | Expected Result for NMBA | Rationale |

| Ames Test | Gene Mutation | Required | Positive | NMBA is an alkylating agent that causes base-pair substitutions after metabolic activation.[10][11] |

| In Vitro Micronucleus | Chromosomal Damage | Required | Positive | DNA adducts and strand breaks can lead to chromosome breakage (clastogenicity).[13][18] |

| In Vitro Comet Assay | DNA Strand Breaks | Required | Positive | DNA alkylation and subsequent repair processes generate detectable strand breaks.[22][23] |

The consistent positive findings across these key endpoints (gene mutation, chromosomal damage, and DNA strand breaks) classify NMBA as an in vitro genotoxin. This profile is consistent with its known carcinogenicity in animal models and places it in a high-risk category for regulatory purposes, such as the "cohort of concern" under ICH M7 guidelines.[24][25] Consequently, its presence as an impurity in pharmaceuticals is strictly controlled to levels that represent a negligible cancer risk, often requiring highly sensitive analytical methods for detection and quantification.[5][26]

References

- 1. 4-(Methylnitrosoamino)butanoic acid | C5H10N2O3 | CID 43659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iphasebiosci.com [iphasebiosci.com]

- 11. jrfglobal.com [jrfglobal.com]

- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. AMES Test Study Designs for Nitrosamine Mutagenicity Testing -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 15. Micronucleus test - Wikipedia [en.wikipedia.org]

- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 20. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 22. Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Item - Detection of DNA damage caused by N-nitrosoindoles - University of Leicester - Figshare [figshare.le.ac.uk]

- 24. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. N-Nitroso-N-methyl-4-aminobutyric Acid | Manasa Life Sciences [manasalifesciences.com]

- 26. Determination of Genotoxic Impurity N-Nitroso- N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile of 4-(Methylnitrosoamino)butanoic Acid: A Technical Guide for Researchers

An In-depth Examination of a Potent Genotoxic Carcinogen

Abstract

4-(Methylnitrosoamino)butanoic acid (MNBA), also known as N-nitroso-N-methyl-4-aminobutyric acid (NMBA), is a tobacco-specific nitrosamine and a recognized animal carcinogen with potential implications for human health.[1] It has been identified as a contaminant in certain pharmaceutical products, raising significant safety concerns. This technical guide provides a comprehensive overview of the toxicological profile of MNBA, delving into its metabolic activation, mechanisms of genotoxicity, and carcinogenic potential. The document is intended for researchers, scientists, and drug development professionals engaged in the study of nitrosamines and their impact on biological systems.

Introduction: The Emergence of a Toxicological Concern

This compound is a monocarboxylic acid and a member of the nitrosamine class of chemical compounds.[1] These compounds are characterized by a nitroso group bonded to an amine. The presence of MNBA in tobacco products and its recent detection as an impurity in sartan-based medications have underscored the need for a thorough understanding of its toxicological properties.[1][2] Structurally related to other high-potency nitrosamines, MNBA is treated as a high-concern compound requiring rigorous toxicological and process-risk evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of MNBA is essential for its study and analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₃ | PubChem[1] |

| Molecular Weight | 146.14 g/mol | PubChem[1] |

| CAS Number | 61445-55-4 | PubChem[1] |

| Appearance | Neat oil | Cayman Chemical |

| IUPAC Name | 4-[methyl(nitroso)amino]butanoic acid | PubChem[1] |

Metabolic Activation: The Path to Genotoxicity

The carcinogenicity of MNBA, like many nitrosamines, is contingent upon its metabolic activation into reactive electrophilic species. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.[3][4][5]

The Role of Cytochrome P450 Enzymes

While the specific CYP isozymes responsible for MNBA metabolism have not been definitively elucidated, the general mechanism for nitrosamine activation involves α-hydroxylation.[6] This enzymatic reaction introduces a hydroxyl group to the carbon atom adjacent to the nitroso group, leading to the formation of an unstable intermediate.

Formation of the Reactive Metabolite: Methyl-2-oxopropylnitrosamine (MOPN)

In the case of MNBA, it is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria.[7] This intermediate is highly electrophilic and is considered the ultimate carcinogenic species derived from MNBA.

Caption: Metabolic activation pathway of MNBA to its reactive metabolite, MOPN.

Mechanism of Toxicity: DNA Adduct Formation

The primary mechanism of MNBA-induced toxicity and carcinogenicity is its ability to form covalent adducts with cellular macromolecules, most notably DNA.[8]

Alkylation of DNA

The reactive metabolite MOPN is a potent alkylating agent. It can react with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts. While the specific adduct profile of MOPN has not been fully characterized, it is anticipated to be similar to that of other methylating agents.

Common Methyl DNA Adducts

Based on studies of related nitrosamines, the formation of the following methyl DNA adducts is highly probable:

-

N7-methylguanine (N7-MeG): Often the most abundant adduct, though it is readily repaired.

-

O6-methylguanine (O6-MeG): A highly mutagenic lesion that can lead to G:C to A:T transition mutations if not repaired before DNA replication.[9]

-

N3-methyladenine (N3-MeA): A cytotoxic lesion that can block DNA replication.[10]

The formation and persistence of these DNA adducts, particularly O6-MeG, are critical events in the initiation of carcinogenesis.[9]

Caption: Formation of DNA adducts by the reactive metabolite of MNBA.

Carcinogenicity

Animal studies have provided unequivocal evidence of the carcinogenic potential of MNBA.

Target Organ and Tumor Type

The primary target organ for MNBA-induced carcinogenicity in rats is the urinary bladder. Administration of MNBA in the drinking water at a concentration of 300 mg/L per day induces bladder transitional cell carcinomas.[2][7]

Dose-Response Relationship

While a specific dose-response curve for MNBA-induced bladder cancer has not been published, studies on the structurally related bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in rats have demonstrated a clear dose-dependent increase in tumor incidence.[11][12] It is reasonable to infer a similar dose-response relationship for MNBA.

Genotoxicity: In Vitro and In Vivo Assessment

The genotoxic potential of MNBA is a key aspect of its toxicological profile.

In Vitro Assays

Standard in vitro genotoxicity assays are crucial for evaluating the mutagenic potential of nitrosamines.

-

Ames Test (Bacterial Reverse Mutation Assay): This widely used screening assay assesses the ability of a chemical to induce mutations in various strains of Salmonella typhimurium.[13][14][15][16] Nitrosamines often require metabolic activation with a liver S9 fraction to elicit a positive response in this test.

-

Mammalian Cell-Based Assays: Assays using mammalian cell lines, such as the ToxTracker assay, can provide more relevant data for human risk assessment.[17] These assays can detect DNA damage, oxidative stress, and other markers of genotoxicity.

In Vivo Studies

In vivo studies in animal models are essential for confirming the genotoxic effects observed in vitro and for understanding the toxicokinetics and organ-specific effects of MNBA.

Experimental Protocols

The following provides a general framework for key experiments in the toxicological evaluation of MNBA.

In Vitro Genotoxicity: Ames Test Protocol

Objective: To determine the mutagenic potential of MNBA using the Salmonella typhimurium reverse mutation assay.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

MNBA (dissolved in a suitable solvent, e.g., DMSO)

-

Rat liver S9 fraction (for metabolic activation)

-

Cofactor solution (NADP, G6P)

-

Molten top agar

-

Minimal glucose agar plates

Procedure:

-

Prepare serial dilutions of MNBA.

-

In a test tube, combine the Salmonella tester strain, the MNBA dilution (or control), and the S9 mix (if required).

-

Pre-incubate the mixture at 37°C with gentle shaking.

-

Add molten top agar to the tube, mix gently, and pour onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive mutagenic response.

In Vivo Carcinogenicity Study in Rats

Objective: To evaluate the carcinogenic potential of MNBA in a long-term animal study.

Animal Model: Male and female Fischer 344 rats are a commonly used strain for carcinogenicity studies.

Experimental Design:

-

Groups:

-

Control group (receiving vehicle only)

-

Multiple dose groups of MNBA (administered in drinking water)

-

-

Duration: The study should be conducted for the lifetime of the animals (typically 2 years).

-

Endpoints:

-

Clinical observations and body weight measurements throughout the study.

-

Gross necropsy at the end of the study.

-

Histopathological examination of all major organs, with a particular focus on the urinary bladder.

-

Data Analysis: Statistical analysis of tumor incidence, latency, and multiplicity should be performed to determine the carcinogenic potential of MNBA.

Analytical Methodologies

Accurate and sensitive analytical methods are critical for the detection and quantification of MNBA in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of nitrosamine impurities.[2] This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of MNBA in complex matrices such as pharmaceutical substances and biological fluids. A developed LC-MS/MS method for NMBA in sartan substances demonstrated good linearity with a limit of quantification of 3 ng/mL.[2]

Risk Assessment and Regulatory Context